molecular formula C12H10ClNO B7553201 4-(4-Chloropyridin-2-yl)benzyl alcohol

4-(4-Chloropyridin-2-yl)benzyl alcohol

Cat. No. B7553201
M. Wt: 219.66 g/mol
InChI Key: FCCMSOIMHPTLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloropyridin-2-yl)benzyl alcohol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Chloro-2-(4-hydroxybenzyl)pyridine and is commonly used as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 4-(4-Chloropyridin-2-yl)benzyl alcohol is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in cells. In particular, it has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and phosphodiesterases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Chloropyridin-2-yl)benzyl alcohol have been studied in various in vitro and in vivo models. In particular, it has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-Chloropyridin-2-yl)benzyl alcohol is its versatility as a building block for the synthesis of various organic compounds. However, one of the main limitations is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 4-(4-Chloropyridin-2-yl)benzyl alcohol. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry and material science. Finally, the development of new derivatives of 4-(4-Chloropyridin-2-yl)benzyl alcohol may lead to the discovery of new drug candidates for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(4-Chloropyridin-2-yl)benzyl alcohol can be achieved through various methods. One of the most common methods is the reduction of 4-(4-Chloropyridin-2-yl)benzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 4-chloro-2-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate.

Scientific Research Applications

4-(4-Chloropyridin-2-yl)benzyl alcohol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, it has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers.

properties

IUPAC Name

[4-(4-chloropyridin-2-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-5-6-14-12(7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCMSOIMHPTLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Chloropyridin-2-yl)phenyl)methanol

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